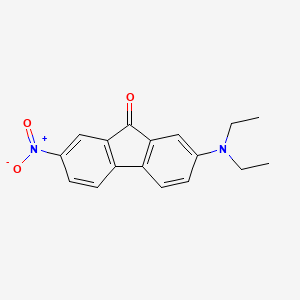
2-(Diethylamino)-7-nitro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-7-nitro-9H-fluoren-9-one is an organic compound with a complex structure that includes a diethylamino group, a nitro group, and a fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-7-nitro-9H-fluoren-9-one typically involves multiple stepsThe nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-7-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives depending on the oxidizing agent used.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Diethylamine or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Various oxidized forms of the compound.
Substitution: Compounds with different nucleophilic groups replacing the diethylamino group.
Scientific Research Applications
2-(Diethylamino)-7-nitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-7-nitro-9H-fluoren-9-one involves its interaction with specific molecular targets. The compound’s diethylamino group can interact with various enzymes and receptors, altering their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: Shares the diethylamino group but lacks the nitro and fluorenone components.
2-Nitrobiphenyl: Contains a nitro group but has a different core structure.
Lidocaine: Contains a diethylamino group and is used as a local anesthetic.
Uniqueness
2-(Diethylamino)-7-nitro-9H-fluoren-9-one is unique due to its combination of a diethylamino group, a nitro group, and a fluorenone core.
Properties
CAS No. |
263551-91-3 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(diethylamino)-7-nitrofluoren-9-one |
InChI |
InChI=1S/C17H16N2O3/c1-3-18(4-2)11-5-7-13-14-8-6-12(19(21)22)10-16(14)17(20)15(13)9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
DRQFALXFASTYFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















